molecular formula C12H7F3N2 B3348271 6-(Trifluoromethyl)-9h-pyrido[3,4-b]indole CAS No. 162272-97-1

6-(Trifluoromethyl)-9h-pyrido[3,4-b]indole

Cat. No.: B3348271
CAS No.: 162272-97-1
M. Wt: 236.19 g/mol
InChI Key: DTIBSUIWQIHXOH-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-9h-pyrido[3,4-b]indole: is a heterocyclic compound that features a trifluoromethyl group attached to the indole ring system. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The presence of the trifluoromethyl group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the desired position on the indole ring, yielding the target compound in good yield.

Industrial Production Methods: Industrial production of 6-(Trifluoromethyl)-9h-pyrido[3,4-b]indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly reagents and solvents is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-9h-pyrido[3,4-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biology: The compound’s unique structure and properties make it a valuable tool in biological research, particularly in the study of enzyme interactions and protein-ligand binding.

Medicine: In medicinal chemistry, 6-(Trifluoromethyl)-9h-pyrido[3,4-b]indole is investigated for its potential as a drug candidate. Its stability and lipophilicity enhance its bioavailability and efficacy in targeting specific biological pathways.

Industry: The compound is used in the development of advanced materials, including liquid crystals and polymers, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-9h-pyrido[3,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)indole
  • 9H-pyrido[3,4-b]indole
  • Trifluoromethyl-substituted indoles

Comparison: 6-(Trifluoromethyl)-9h-pyrido[3,4-b]indole is unique due to the presence of both the trifluoromethyl group and the pyridoindole ring system. This combination imparts distinct chemical and biological properties, such as enhanced stability, lipophilicity, and biological activity, compared to similar compounds. The trifluoromethyl group significantly influences the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(trifluoromethyl)-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2/c13-12(14,15)7-1-2-10-9(5-7)8-3-4-16-6-11(8)17-10/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIBSUIWQIHXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565598
Record name 6-(Trifluoromethyl)-9H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162272-97-1
Record name 6-(Trifluoromethyl)-9H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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